
Diethyl 2-bromo-2-fluoro-3-oxobutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-bromo-2-fluoro-3-oxobutanedioate is an organic compound with the molecular formula C8H11BrF2O5. It is a derivative of butanedioic acid and contains both bromine and fluorine atoms, making it a unique compound with interesting chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-bromo-2-fluoro-3-oxobutanedioate typically involves the reaction of diethyl oxalate with bromine and fluorine sources under controlled conditions. One common method is to react diethyl oxalate with bromine in the presence of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-bromo-2-fluoro-3-oxobutanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form diethyl 2-fluoro-3-oxobutanedioate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of diethyl 2-bromo-2-fluoro-3-oxobutanedioic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Diethyl 2-amino-2-fluoro-3-oxobutanedioate or diethyl 2-thio-2-fluoro-3-oxobutanedioate.
Reduction: Diethyl 2-fluoro-3-oxobutanedioate.
Oxidation: Diethyl 2-bromo-2-fluoro-3-oxobutanedioic acid.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-bromo-2-fluoro-3-oxobutanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl 2-bromo-2-fluoro-3-oxobutanedioate involves its reactivity with various nucleophiles and electrophiles. The presence of both bromine and fluorine atoms makes it a versatile intermediate in organic synthesis. The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups. This reactivity is exploited in the synthesis of complex molecules and pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 2-bromo-3-oxobutanedioate: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
Diethyl 2-fluoro-3-oxobutanedioate: Lacks the bromine atom, which affects its reactivity and the types of reactions it can undergo.
Diethyl 2-chloro-2-fluoro-3-oxobutanedioate: Contains a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
Diethyl 2-bromo-2-fluoro-3-oxobutanedioate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and make it a valuable intermediate in organic synthesis. Its dual halogenation allows for a wider range of chemical transformations compared to similar compounds .
Eigenschaften
CAS-Nummer |
2707-82-6 |
|---|---|
Molekularformel |
C8H10BrFO5 |
Molekulargewicht |
285.06 g/mol |
IUPAC-Name |
diethyl 2-bromo-2-fluoro-3-oxobutanedioate |
InChI |
InChI=1S/C8H10BrFO5/c1-3-14-6(12)5(11)8(9,10)7(13)15-4-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
QCXOQJVDTYDTCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C(C(=O)OCC)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


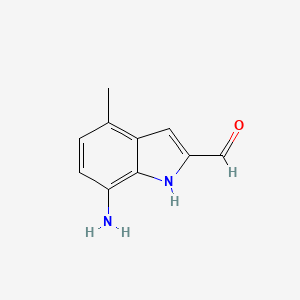
![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate](/img/structure/B13674927.png)
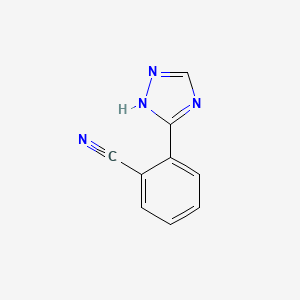
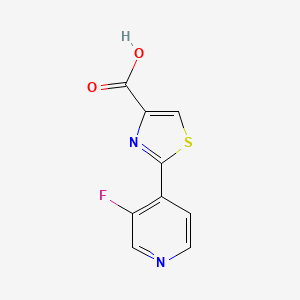

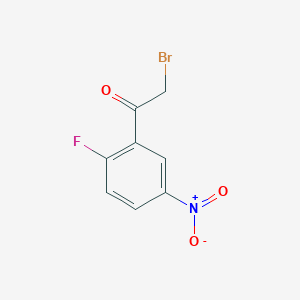
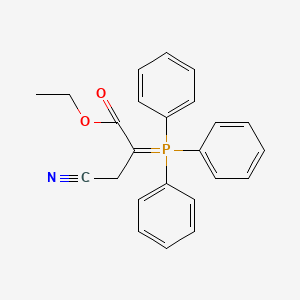
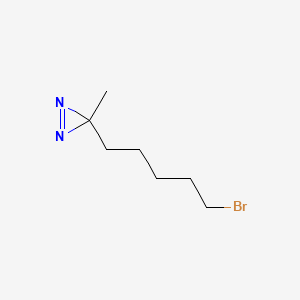
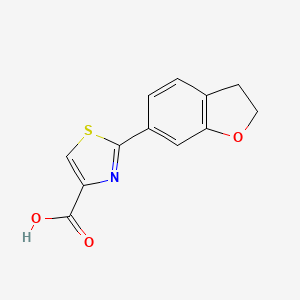
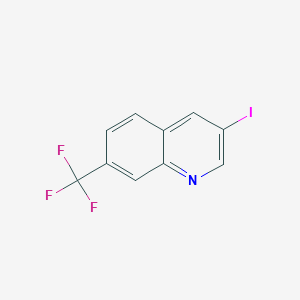
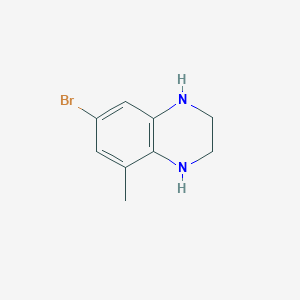


![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)
